

Application Notes and Protocols: 2,2'-Iminodibenzoic Acid in Perovskite Solar Cells

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Compound of Interest

Compound Name: 2,2'-Iminodibenzoic acid

Cat. No.: B1584591

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Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their rapid increase in power conversion efficiency (PCE) and low fabrication costs. However, the long-term stability and performance of PSCs are often limited by the presence of defects within the perovskite film, particularly at the grain boundaries and interfaces. These defects, such as uncoordinated lead ions (Pb^{2+}), act as non-radiative recombination centers, hindering charge extraction and leading to efficiency losses.

Recent research has focused on the use of organic molecules as passivating agents to mitigate these defects. Molecules containing functional groups such as carboxylic acids and amines have shown significant promise. **2,2'-Iminodibenzoic acid**, a molecule incorporating both a secondary amine ($-\text{NH}-$) and two carboxylic acid ($-\text{COOH}$) groups, presents itself as a compelling candidate for defect passivation in perovskite solar cells. The dicarboxylic acid structure allows for strong bidentate chelation with undercoordinated Pb^{2+} ions, while the amine group can also interact with the perovskite surface, potentially passivating halide vacancies. This dual-functional nature suggests that **2,2'-Iminodibenzoic acid** could effectively reduce defect density, improve charge carrier lifetime, and consequently enhance the efficiency and stability of perovskite solar cells.

While direct experimental data on the application of **2,2'-Iminodibenzoic acid** in perovskite solar cells is not yet widely published, this document provides detailed application notes and

protocols based on the established principles of defect passivation using analogous molecules containing carboxylic acid and amine functionalities.

Mechanism of Action: Defect Passivation

2,2'-Iminodibenzoic acid is hypothesized to improve perovskite solar cell performance primarily through defect passivation at the perovskite surface and grain boundaries. The proposed mechanism involves the interaction of its functional groups with common defects in the perovskite crystal lattice.

- **Chelation of Uncoordinated Pb^{2+} :** The two carboxylic acid groups can form strong bidentate coordination bonds with uncoordinated Pb^{2+} ions, which are prevalent defect sites on the perovskite surface. This chelation effectively passivates these electron-trapping sites, reducing non-radiative recombination.[1][2][3]
- **Interaction with Halide Vacancies:** The secondary amine group (-NH-) can potentially interact with halide vacancies (e.g., I^- vacancies) through hydrogen bonding or Lewis acid-base interactions, further passivating the perovskite surface.[4][5]
- **Improved Film Morphology:** The presence of **2,2'-Iminodibenzoic acid** during perovskite film formation may influence the crystallization process, potentially leading to larger grain sizes and a more uniform film morphology with fewer grain boundaries.[1][2][3]

The overall effect is a reduction in trap state density, leading to longer charge carrier lifetimes, improved open-circuit voltage (V_{oc}), and higher power conversion efficiency (PCE).

Data Presentation: Expected Performance Enhancements

Based on studies of similar dicarboxylic acid and amine-containing molecules, the introduction of **2,2'-Iminodibenzoic acid** as an additive or interfacial layer is expected to yield significant improvements in perovskite solar cell performance. The following tables summarize the anticipated quantitative data based on analogous systems.

Table 1: Expected Photovoltaic Parameters of Perovskite Solar Cells with and without **2,2'-Iminodibenzoic Acid** Passivation

Treatment	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
Control (without additive)	1.05	23.5	75.0	18.5
With 2,2'-Iminodibenzoic Acid	1.12	24.0	79.0	21.2

Note: These are projected values based on literature for analogous compounds and serve as a target for initial experiments.

Table 2: Expected Charge Carrier Dynamics and Defect Density

Treatment	Carrier Lifetime (ns)	Trap State Density (cm ⁻³)
Control (without additive)	250	5 x 10 ¹⁶
With 2,2'-Iminodibenzoic Acid	800	1 x 10 ¹⁶

Note: These are projected values based on literature for analogous compounds and serve as a target for initial experiments.

Experimental Protocols

The following are detailed protocols for the incorporation of **2,2'-Iminodibenzoic acid** into perovskite solar cells. These protocols are based on established methods for using organic molecule additives and interfacial layers.

Protocol 1: Incorporation of 2,2'-Iminodibenzoic Acid as a Perovskite Precursor Additive

This protocol describes the addition of **2,2'-Iminodibenzoic acid** directly into the perovskite precursor solution.

Materials:

- Lead iodide (PbI₂)

- Methylammonium iodide (MAI) or Formamidinium iodide (FAI)
- Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)
- **2,2'-Iminodibenzoic acid**
- Substrates (e.g., FTO-coated glass with a compact TiO₂ layer)
- Chlorobenzene (antisolvent)

Procedure:

- Prepare the Perovskite Precursor Solution:
 - Prepare a 1.4 M perovskite precursor solution by dissolving PbI₂ and MAI (or FAI) in a 4:1 (v/v) mixture of DMF and DMSO.
 - Stir the solution at 60°C for at least 2 hours.
- Prepare the **2,2'-Iminodibenzoic Acid** Stock Solution:
 - Dissolve **2,2'-Iminodibenzoic acid** in DMF to prepare a 1 mg/mL stock solution.
- Prepare the Final Precursor Solution with Additive:
 - Add the desired amount of the **2,2'-Iminodibenzoic acid** stock solution to the perovskite precursor solution. A typical starting concentration would be 0.1-0.5 mol% with respect to the lead halide.
 - Stir the final solution for 30 minutes before use.
- Perovskite Film Deposition:
 - Clean the substrates thoroughly.
 - Spin-coat the perovskite precursor solution with the additive onto the substrate in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).

- During the second step, dispense chlorobenzene as an antisolvent onto the spinning substrate about 15 seconds before the end of the program.
- Annealing:
 - Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes in a nitrogen-filled glovebox.
- Device Completion:
 - Deposit the hole transport layer (e.g., Spiro-OMeTAD), and the metal electrode (e.g., gold or silver) following standard procedures.

Protocol 2: 2,2'-Iminodibenzoic Acid as an Interfacial Passivation Layer

This protocol describes the application of a thin layer of **2,2'-Iminodibenzoic acid** on top of the perovskite film.

Materials:

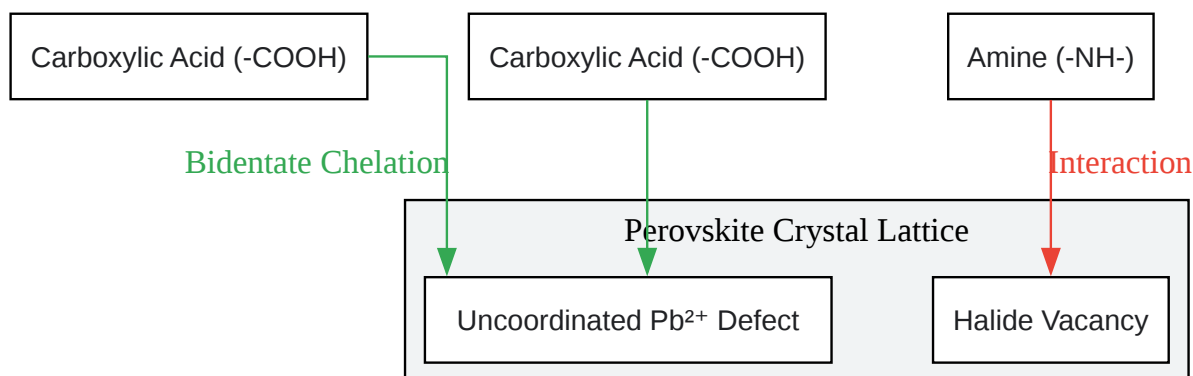
- Perovskite-coated substrates (prepared as in Protocol 1, steps 1, 4, and 5, but without the additive in the precursor)
- **2,2'-Iminodibenzoic acid**
- Isopropanol (IPA)

Procedure:

- Prepare the Passivation Solution:
 - Dissolve **2,2'-Iminodibenzoic acid** in isopropanol to a concentration of 0.5 mg/mL.
- Interfacial Layer Deposition:
 - After annealing the perovskite film, allow it to cool to room temperature.

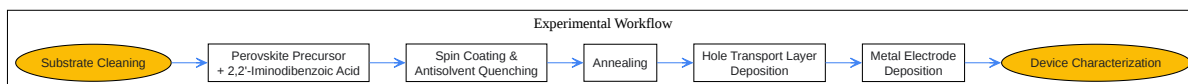
- Spin-coat the **2,2'-Iminodibenzoic acid** solution onto the perovskite film at 4000 rpm for 30 seconds.
- Annealing:
 - Anneal the substrate on a hotplate at 100°C for 10 minutes to remove the solvent and promote interaction with the perovskite surface.
- Device Completion:
 - Proceed with the deposition of the hole transport layer and the metal electrode as described in Protocol 1.

Visualizations



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Caption: Proposed defect passivation mechanism of **2,2'-Iminodibenzoic acid**.



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Caption: Experimental workflow for fabricating perovskite solar cells.

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